Cyclopenthiazide
Overview
Description
Cyclopenthiazide is a thiazide diuretic commonly used in the treatment of hypertension and heart failure. It works by inhibiting the reabsorption of sodium and chloride ions in the kidneys, leading to increased excretion of water and electrolytes, which helps to reduce blood pressure and fluid retention .
Preparation Methods
Synthetic Routes and Reaction Conditions: Cyclopenthiazide is synthesized through a multi-step process involving the reaction of 6-chloro-3,4-dihydro-2H-1,2,4-benzothiadiazine-7-sulfonamide with cyclopentylmethyl chloride under specific conditions. The reaction typically requires a solvent such as dimethylformamide and a base like sodium hydride to facilitate the nucleophilic substitution reaction .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using automated reactors to ensure precise control over reaction conditions. The process includes purification steps such as recrystallization and chromatography to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions: Cyclopenthiazide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it to its corresponding amines.
Substitution: Nucleophilic substitution reactions can occur at the chloro group.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Bases like sodium hydride or potassium carbonate in polar aprotic solvents.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Cyclopenthiazide has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study the mechanisms of thiazide diuretics.
Biology: Investigated for its effects on ion transport and cellular signaling pathways.
Medicine: Extensively studied for its antihypertensive and diuretic properties, as well as its potential use in treating conditions like edema and heart failure.
Industry: Utilized in the development of new diuretic drugs and formulations
Mechanism of Action
Cyclopenthiazide exerts its effects by inhibiting the sodium-chloride symporter in the distal convoluted tubule of the nephron. This inhibition reduces the reabsorption of sodium and chloride ions, leading to increased excretion of these ions along with water. The reduction in blood volume and vascular resistance contributes to its antihypertensive effects. Additionally, this compound has been shown to modulate the activity of AMPA receptors, which may contribute to its pharmacological profile .
Comparison with Similar Compounds
Hydrochlorothiazide: Another thiazide diuretic with similar mechanisms but different pharmacokinetic properties.
Chlorothiazide: Similar in structure but less potent compared to cyclopenthiazide.
Bendroflumethiazide: A thiazide diuretic with a longer duration of action.
Uniqueness: this compound is unique due to its high potency and efficacy at lower doses compared to other thiazide diuretics. Its ability to modulate AMPA receptors also distinguishes it from other compounds in its class .
Properties
IUPAC Name |
6-chloro-3-(cyclopentylmethyl)-1,1-dioxo-3,4-dihydro-2H-1λ6,2,4-benzothiadiazine-7-sulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClN3O4S2/c14-9-6-10-12(7-11(9)22(15,18)19)23(20,21)17-13(16-10)5-8-3-1-2-4-8/h6-8,13,16-17H,1-5H2,(H2,15,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKYKPTRYDKTTJY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CC2NC3=CC(=C(C=C3S(=O)(=O)N2)S(=O)(=O)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClN3O4S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4022868 | |
Record name | Cyclopenthiazide | |
Source | EPA DSSTox | |
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Molecular Weight |
379.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
742-20-1, 96783-05-0, 96783-06-1 | |
Record name | Cyclopenthiazide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=742-20-1 | |
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Record name | Cyclopenthiazide, (+)- | |
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Record name | Cyclopenthiazide | |
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Record name | Cyclopenthiazide | |
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Record name | CYCLOPENTHIAZIDE, (+)- | |
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